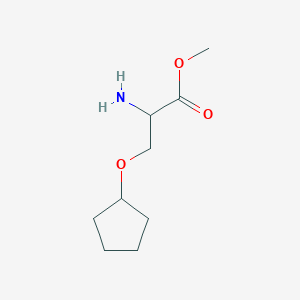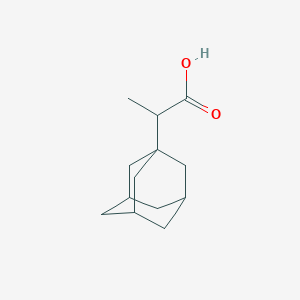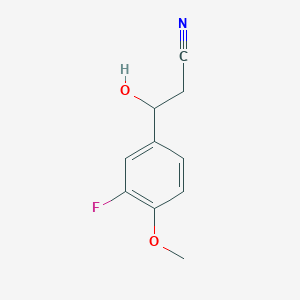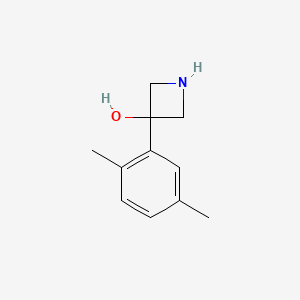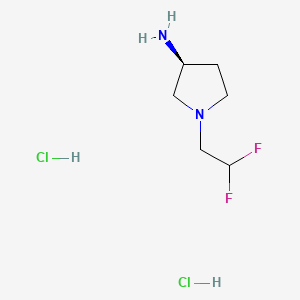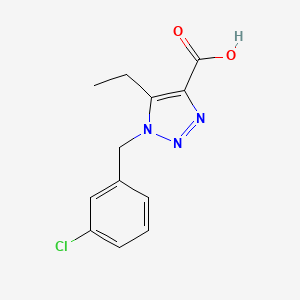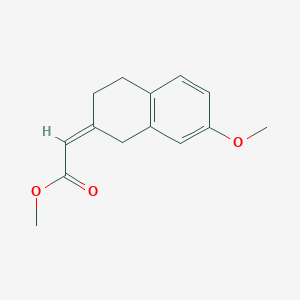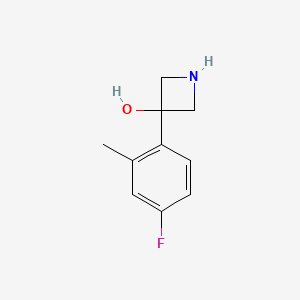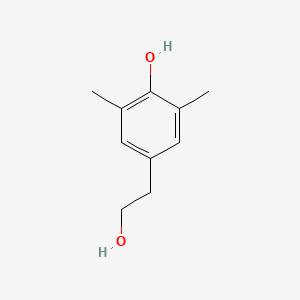
2-(1-Phenyl-1h-pyrazol-4-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde is an organic compound with the molecular formula C11H10N2O. It features a pyrazole ring substituted with a phenyl group at the 1-position and an acetaldehyde group at the 4-position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1-phenyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the condensation reaction between 1-phenylhydrazine and an aldehyde, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(1-Phenyl-1H-pyrazol-4-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetaldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-(1-phenylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-7-6-10-8-12-13(9-10)11-4-2-1-3-5-11/h1-5,7-9H,6H2 |
Clé InChI |
GRJNYRULKAOGHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=N2)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



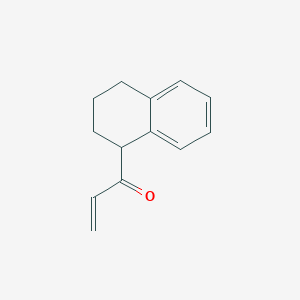
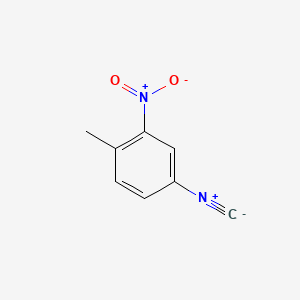
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
